schiarisanrin D
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Overview
Description
Schiarisanrin D is a homolignan compound isolated from the plant Schizandra arisanensis . It belongs to a class of natural products known for their diverse biological activities. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Schiarisanrin D can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of the compound . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters, such as adsorption time and rate, and desorption rate
Chemical Reactions Analysis
Schiarisanrin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Schiarisanrin D has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity and properties of homolignans. In biology and medicine, this compound has shown promise in protecting insulin-secreting cells from cytokine-mediated cytotoxicity . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of schiarisanrin D involves its interaction with various molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death and apoptosis . Additionally, this compound provides insulinotropic effects, reactivating insulin exocytosis in cytokine-treated cells . These actions contribute to its protective effects against β cell death and dysfunction.
Comparison with Similar Compounds
Schiarisanrin D is structurally similar to other homolignans isolated from Schizandra arisanensis, such as schiarisanrin A and schiarisanrin B . These compounds share a common 5,4’-butano-2,4-cyclohexadienone-6-spiro-3’-(2’,3’-dihydrobenzo[b]furan) skeleton . this compound is unique due to its specific stereochemistry and biological activities. Other similar compounds include acetylschisantherin L, heteroclitin D, and kadsulignans H and I, which also exhibit various bioactivities .
Properties
Molecular Formula |
C31H30O8 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H30O8/c1-17-12-20-13-22(34-3)28(35-4)30(33)31(20)15-36-29-25(31)21(14-23-27(29)38-16-37-23)26(18(17)2)39-24(32)11-10-19-8-6-5-7-9-19/h5-11,13-14,17-18,26H,12,15-16H2,1-4H3/b11-10+/t17-,18-,26-,31+/m1/s1 |
InChI Key |
ACFUZZGYRLQTDI-VNUPLTAFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
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